molecular formula C14H8N2S B8587092 Benzonitrile, 4,4'-thiobis- CAS No. 46836-99-1

Benzonitrile, 4,4'-thiobis-

Cat. No. B8587092
CAS RN: 46836-99-1
M. Wt: 236.29 g/mol
InChI Key: AQNOYHFCRNPFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4,4'-thiobis- is a useful research compound. Its molecular formula is C14H8N2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 4,4'-thiobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4,4'-thiobis- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

46836-99-1

Product Name

Benzonitrile, 4,4'-thiobis-

Molecular Formula

C14H8N2S

Molecular Weight

236.29 g/mol

IUPAC Name

4-(4-cyanophenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H8N2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H

InChI Key

AQNOYHFCRNPFGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (45 ml) and ice were added to 21.7 g of 4,4'-thiodianiline to which, with ice-cooling, was subsequently added dropwise 50 ml of aqueous solution of 15.2 g sodium nitrite spending 30 minutes. Five minutes thereafter, the reaction mixture was neutralized with sodium carbonate and added dropwise to 250 ml of ice-cooled water-benzene (3:2) solution containing 22.4 g of copper (I) cyanide and 38.2 g of potassium cyanide. The reaction mixture was stirred for 2 hours while ice-cooling and then mixed with ethyl acetate to remove insoluble materials by filtration. The resulting organic layer was washed with saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. The solvent was evaporated under a reduced pressure, and the resulting residue was subjected to silica gel chromatography and to obtain 11.7 g of bis(4-cyanophenyl) sulfide from fractions of chloroform elution.
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0 (± 1) mol
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solvent
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45 mL
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21.7 g
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reactant
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[Compound]
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aqueous solution
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50 mL
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reactant
Reaction Step Three
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15.2 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
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250 mL
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reactant
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22.4 g
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reactant
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38.2 g
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reactant
Reaction Step Six
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0 (± 1) mol
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solvent
Reaction Step Seven

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